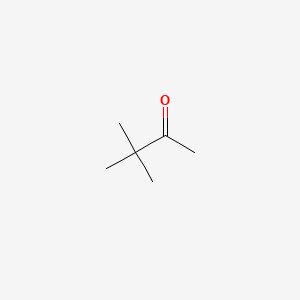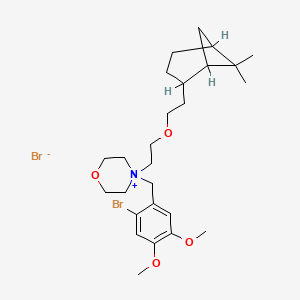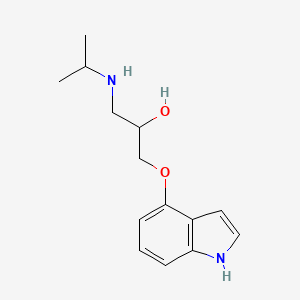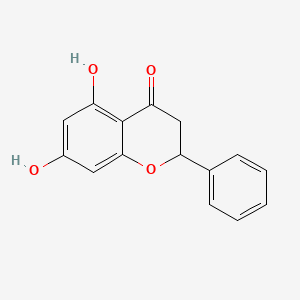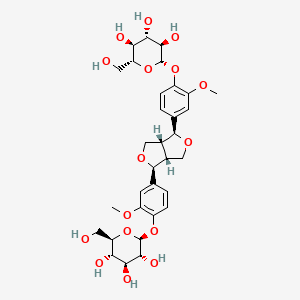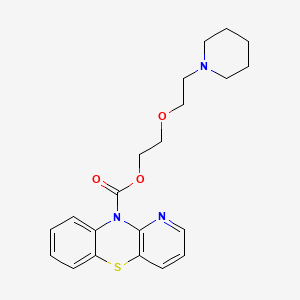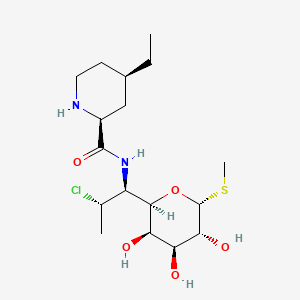
Pirlimycin
Overview
Description
Pirlimycin hydrochloride is an antibiotic belonging to the lincosamide class. It is often marketed under the trade name Pirsue and is primarily used in veterinary medicine to treat mastitis in cattle . This compound is active against Gram-positive bacteria, specifically Staphylococcus aureus and coagulase-negative species of Staphylococcus and Streptococcus .
Scientific Research Applications
Pirlimycin has several scientific research applications, including:
Mechanism of Action
Target of Action
Pirlimycin, a lincosamide antibiotic, primarily targets Gram-positive bacteria , specifically Staphylococcus aureus and coagulase-negative species of Staphylococcus and Streptococcus . These bacteria are often associated with infections such as mastitis in cattle .
Mode of Action
This compound is bacteriostatic , meaning it inhibits the growth of bacteria rather than killing them directly . It achieves this by inhibiting bacterial protein synthesis . Specifically, this compound binds to the 50S subunit of the bacterial ribosome , thereby suppressing protein synthesis via inhibition of peptidyl transferases .
Biochemical Pathways
As a lincosamide antibiotic, it’s known to interfere with the protein synthesis machinery of bacteria, disrupting their ability to grow and proliferate . This disruption occurs at the level of the 50S subunit of the bacterial ribosome .
Pharmacokinetics
For instance, mastitis was found to increase the variance in milk production volume .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth, specifically in Gram-positive bacteria . By binding to the 50S subunit of the bacterial ribosome, this compound prevents the bacteria from synthesizing essential proteins, thereby halting their growth and proliferation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of a disease state like mastitis can affect the drug’s pharmacokinetics . Additionally, the specific bacterial environment (i.e., Gram-positive vs. Gram-negative) can influence this compound’s effectiveness, as it is primarily active against Gram-positive bacteria .
Biochemical Analysis
Biochemical Properties
Pirlimycin plays a crucial role in inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, thereby inhibiting peptidyl transferase and preventing the elongation of the peptide chain during translation . This interaction disrupts the synthesis of essential proteins in susceptible bacteria, leading to their growth inhibition. This compound interacts with enzymes and proteins involved in bacterial protein synthesis, such as ribosomal RNA and ribosomal proteins .
Cellular Effects
This compound affects various types of cells, particularly bacterial cells. It inhibits bacterial growth by disrupting protein synthesis, which is vital for cell function and survival . In bacterial cells, this compound interferes with cell signaling pathways and gene expression related to protein synthesis. This disruption leads to a decrease in cellular metabolism and ultimately results in bacterial cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 50S ribosomal subunit of bacteria . This binding inhibits the peptidyl transferase activity, which is essential for the formation of peptide bonds during protein synthesis. By blocking this activity, this compound prevents the elongation of the peptide chain, leading to the inhibition of protein synthesis . This bacteriostatic action effectively halts bacterial growth and replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable under various conditions, but its efficacy may decrease with prolonged exposure . Over time, bacterial resistance to this compound can develop, reducing its effectiveness. Additionally, long-term exposure to this compound may lead to changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including gastrointestinal disturbances and potential neurotoxicity . It is essential to determine the appropriate dosage to balance efficacy and safety in animal models.
Metabolic Pathways
This compound is metabolized in the liver, where it undergoes biotransformation to form metabolites such as this compound sulfoxide . The metabolic pathways involve enzymes such as cytochrome P450, which facilitate the oxidation and reduction reactions. These metabolic processes affect the pharmacokinetics and bioavailability of this compound, influencing its therapeutic efficacy and potential side effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can bind to plasma proteins, which affects its distribution and bioavailability. This compound accumulates in tissues such as the liver, kidneys, and mammary glands, where it exerts its antibacterial effects . The distribution of this compound is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
This compound localizes to the cytoplasm of bacterial cells, where it interacts with ribosomes to inhibit protein synthesis . The subcellular localization of this compound is crucial for its antibacterial activity, as it needs to reach the ribosomes to exert its effects. Post-translational modifications and targeting signals may influence the localization and activity of this compound within bacterial cells .
Preparation Methods
Pirlimycin can be synthesized through various methods. One method involves the reaction between (2S)-4-ethyl-piperidinecarboxylic acid and Ethyltriphenylphosphonium bromide in the presence of alkali, followed by hydrogenation in the presence of a catalyst . Another method involves catalytic hydrogenation of an intermediate to produce high-purity this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale to meet commercial demands.
Chemical Reactions Analysis
Pirlimycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using hydrogenation techniques to yield high-purity this compound.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.
Common reagents used in these reactions include hydrogen gas for hydrogenation, alkali for facilitating reactions, and various catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Pirlimycin is similar to other lincosamide antibiotics, such as clindamycin and lincomycin. it has unique properties that make it particularly effective against certain Gram-positive bacteria. Unlike clindamycin, which is used in human medicine, this compound is primarily used in veterinary applications . Other similar compounds include:
Clindamycin: Used in human medicine for treating various bacterial infections.
Lincomycin: Another lincosamide antibiotic with similar antibacterial properties.
This compound’s specificity for veterinary use and its effectiveness against mastitis pathogens make it a valuable tool in animal health management.
Properties
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJOXQRURQPDEX-MHXMMLMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904249 | |
| Record name | Pirlimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79548-73-5 | |
| Record name | Pirlimycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79548-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirlimycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079548735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirlimycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11537 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pirlimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRLIMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM19JT6G5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


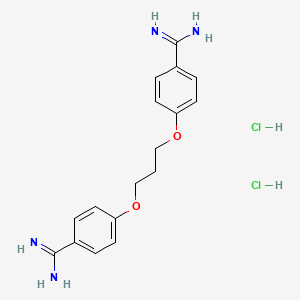

![(1s,5r,6s)-5-Hydroxy-3-(1-hydroxy-3-methylbut-2-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1678377.png)

